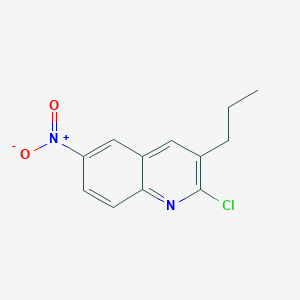

2-Chloro-6-nitro-3-propylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

610320-23-5 |

|---|---|

Molecular Formula |

C12H11ClN2O2 |

Molecular Weight |

250.68 g/mol |

IUPAC Name |

2-chloro-6-nitro-3-propylquinoline |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-3-8-6-9-7-10(15(16)17)4-5-11(9)14-12(8)13/h4-7H,2-3H2,1H3 |

InChI Key |

JJHFBNDOVWEOFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 6 Nitro 3 Propylquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of quinoline (B57606) chemistry, allowing for the introduction of a wide array of functional groups onto the heterocyclic ring. This reaction pathway is particularly favored in 2-chloro-6-nitro-3-propylquinoline due to the electronic activation provided by the substituents.

The chlorine atom at the C-2 position of the quinoline ring is highly activated towards nucleophilic displacement. This reactivity stems from the electron-withdrawing nature of both the ring nitrogen and the C-6 nitro group, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.org While specific studies on this compound are limited, extensive research on analogous chloro-nitro-aromatic and chloro-nitro-quinoline systems demonstrates that the C-2 chlorine can be readily displaced by a diverse range of nucleophiles. researchgate.netfrontiersin.org

Common nucleophiles that are expected to react efficiently include:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides to yield the corresponding ethers.

N-Nucleophiles: Ammonia, primary and secondary amines (aliphatic and aromatic), and hydrazine derivatives to produce various substituted aminoquinolines. researchgate.netsemanticscholar.org

S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide) to form thioethers.

Other Nucleophiles: Azide ions to introduce the azido functionality, which can be further transformed.

The general mechanism involves the addition of the nucleophile to the C-2 carbon, followed by the elimination of the chloride ion, which is a good leaving group. nih.gov The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by heat.

| Nucleophile Type | Example Reagent | Expected Product at C-2 |

| Oxygen | Sodium Methoxide (NaOMe) | Methoxy (-OCH₃) |

| Nitrogen | Aniline (B41778) (C₆H₅NH₂) | Phenylamino (-NHC₆H₅) |

| Nitrogen | Piperidine (C₅H₁₀NH) | Piperidinyl (-NC₅H₁₀) |

| Nitrogen | Hydrazine (N₂H₄) | Hydrazinyl (-NHNH₂) |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| Halogen | Sodium Azide (NaN₃) | Azido (-N₃) |

The regioselectivity and rate of SNAr reactions are profoundly influenced by the electronic properties of the substituents on the quinoline ring.

Nitro Group: The C-6 nitro group is a powerful electron-withdrawing group that strongly activates the quinoline ring towards nucleophilic attack. wikipedia.org It exerts its influence through both inductive (-I) and resonance (-M) effects. The resonance effect is particularly crucial as it delocalizes the negative charge of the Meisenheimer intermediate, with resonance structures placing the charge onto the oxygen atoms of the nitro group. libretexts.org This stabilization significantly lowers the activation energy of the reaction, making the substitution proceed under relatively mild conditions. nih.gov The para-relationship between the C-2 chlorine and the C-6 nitro group is optimal for this resonance stabilization, maximizing the reactivity at the C-2 position. stackexchange.com

Propyl Substituent: The propyl group at the C-3 position is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect (+I). This effect would slightly increase the electron density of the ring, thereby having a minor deactivating effect on the SNAr reaction compared to an unsubstituted analog. However, this deactivating influence is overwhelmingly counteracted by the potent activating effect of the C-6 nitro group. Additionally, the propyl group may exert a minor steric hindrance to the approaching nucleophile, but this effect is generally considered minimal for the C-2 position.

Therefore, the reactivity of this compound in SNAr reactions is dominated by the activating C-6 nitro group, ensuring that substitution occurs selectively and efficiently at the C-2 position.

Chemical Transformations of the Nitro Group

The nitro group is a versatile functional handle that can be readily converted into other functionalities, most notably the amino group, which opens up a vast chemical space for further derivatization.

The reduction of the aromatic nitro group to a primary amine is a fundamental and well-established transformation in organic synthesis. masterorganicchemistry.comwikipedia.org A key challenge in the reduction of this compound is to achieve chemoselectivity, reducing the nitro group without affecting the C-2 chloro substituent (reductive dehalogenation). nih.gov Fortunately, several methods are known to selectively reduce aromatic nitro compounds in the presence of aryl halides. tandfonline.comscispace.com

Common selective reduction methods include:

Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron powder (Fe) in acetic acid are classic and effective methods for this transformation. tandfonline.com These methods are generally tolerant of aryl chlorides.

Catalytic Hydrogenation: This method can be employed with careful selection of the catalyst and reaction conditions. While powerful catalysts like Palladium on carbon (Pd/C) can sometimes cause dehalogenation, using specific catalysts such as platinum(IV) oxide (PtO₂) or controlling the reaction conditions (e.g., temperature, pressure, additives) can favor the selective reduction of the nitro group. researchgate.net

Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst (e.g., Raney Nickel at low temperatures or iron compounds) can also provide a selective reduction pathway. chemeurope.com

The successful execution of these reactions yields 6-amino-2-chloro-3-propylquinoline, a key intermediate for further functionalization.

| Reagent System | Typical Solvent | Key Advantages |

| SnCl₂·2H₂O / HCl (conc.) | Ethanol (B145695) / Water | High chemoselectivity, reliable |

| Fe / CH₃COOH | Acetic Acid / Ethanol | Inexpensive, high functional group tolerance scispace.com |

| H₂ / PtO₂ | Ethanol / Ethyl Acetate | Clean reaction, high yield |

| Hydrazine Hydrate / Raney Ni | Ethanol | Mild conditions (low temperature) chemeurope.com |

| Sodium Dithionite (Na₂S₂O₄) | Water / Methanol | Mild, aqueous conditions |

The resulting 6-amino-2-chloro-3-propylquinoline is a versatile building block. The primary amino group can undergo a wide range of chemical reactions to introduce new functionalities and build more complex molecules. researchgate.net

Key derivatizations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) provides sulfonamides.

Alkylation: The amino group can be alkylated using alkyl halides, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium intermediate can then be subjected to various Sandmeyer-type reactions to introduce functionalities such as -OH, -CN, -Br, or -I.

These derivatizations allow for the synthesis of a broad library of quinoline compounds with diverse properties, starting from the 6-amino intermediate.

Reactivity and Functionalization of the Propyl Side Chain

The n-propyl group at the C-3 position is a saturated alkyl chain and is generally the least reactive functionality on the this compound molecule under the conditions typically used for nucleophilic substitution or nitro group reduction. It is composed of strong, non-polar C-C and C-H sigma bonds, making it resistant to attack by the common nucleophiles, electrophiles, acids, and bases used in the transformations described above.

While the literature on the specific functionalization of a 3-propyl group on this quinoline scaffold is scarce, general principles of organic chemistry suggest potential, albeit more forcing, reaction pathways:

Free Radical Halogenation: The benzylic-like position of the propyl chain (the carbon atom directly attached to the quinoline ring) would be the most susceptible to free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator). This would install a halogen, which could then serve as a handle for subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents could potentially oxidize the side chain. The benzylic-like position would be the most likely site of initial oxidation, potentially leading to a ketone or, with cleavage, a carboxylic acid at the C-3 position, although such reactions would likely require harsh conditions that might not be compatible with the other functional groups.

It is important to note that modern C-H activation strategies, often catalyzed by transition metals like palladium or rhodium, have been developed for the functionalization of quinoline C-H bonds. mdpi.comrsc.orgnih.govresearchgate.net However, these methods are typically directed to specific positions on the heterocyclic core (like C-2, C-5, or C-8) and are not generally applied to the functionalization of unactivated alkyl side chains without a directing group. Therefore, selective functionalization of the propyl chain remains a significant synthetic challenge.

Theoretical and Computational Studies on Reaction Mechanisms and Reactivity

Theoretical and computational methods are instrumental in predicting and understanding the intricacies of chemical reactions at a molecular level. For substituted quinolines, these studies can model reaction pathways, identify transition states, and rationalize observed reactivity patterns, offering a microscopic view that complements experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and properties of molecules, including reaction pathways and the stability of intermediates and transition states.

Table 1: Hypothetical DFT-Calculated Parameters for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Quinoline | -6.58 | -0.89 | 5.69 | 2.19 |

| 2-Chloroquinoline (B121035) | -6.75 | -1.23 | 5.52 | 3.54 |

| 6-Nitroquinoline (B147349) | -7.32 | -2.54 | 4.78 | 4.87 |

| This compound (Predicted) | -7.5 (Est.) | -2.8 (Est.) | 4.7 (Est.) | ~5.0 (Est.) |

| Note: Data for quinoline, 2-chloroquinoline, and 6-nitroquinoline are representative values from computational studies on similar molecules. The values for this compound are estimated based on the expected electronic effects of the substituents. |

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the exploration of the conformational space of a molecule, which is the set of all possible spatial arrangements of its atoms. For a molecule like this compound, the flexibility of the propyl group at position 3 introduces a degree of conformational freedom.

MD simulations can be employed to understand how this flexibility might influence the molecule's interaction with other species, such as enzymes or reactants. tandfonline.comnih.gov By simulating the molecule's behavior over time, researchers can identify the most stable conformations and the energy barriers between them. Furthermore, MD simulations can provide insights into the dynamics of transition states during a reaction, elucidating the structural changes that occur as reactants are converted into products. mdpi.com For instance, in a nucleophilic substitution reaction at the C2 position, MD simulations could model the approach of the nucleophile and the subsequent departure of the chloride ion, providing a dynamic picture of the transition state.

The distribution of electron density within a molecule is a key determinant of its reactivity. Regions with high electron density are susceptible to attack by electrophiles, while regions with low electron density are prone to attack by nucleophiles. Computational methods, particularly DFT, can be used to calculate and visualize the electron density distribution and generate molecular electrostatic potential (MEP) maps. nih.gov

For this compound, the strong electron-withdrawing effects of the chloro and nitro groups would lead to a significant polarization of the quinoline ring system. The MEP map would likely show regions of positive electrostatic potential (electron deficiency) around the carbon atoms attached to the chlorine and nitro groups, as well as on the nitrogen atom of the quinoline ring when protonated. Conversely, the nitro group's oxygen atoms would exhibit regions of negative electrostatic potential (electron richness). This predicted electron density distribution strongly suggests that the molecule would be highly susceptible to nucleophilic aromatic substitution, with the most likely sites of attack being the C2 and C6 positions. The presence of the propyl group at C3 would sterically hinder attack at that position and could electronically influence the reactivity of the adjacent C2 and C4 positions.

Table 2: Predicted Atomic Charges on Key Atoms of this compound (Hypothetical)

| Atom | Predicted Mulliken Charge (a.u.) |

| C2 (attached to Cl) | +0.25 |

| C6 (attached to NO2) | +0.30 |

| N1 (quinoline ring) | -0.15 |

| O (of NO2) | -0.40 |

| Note: These are hypothetical values based on the known electronic effects of the substituents on an aromatic ring. |

The Chemical Versatility of this compound in Advanced Organic Synthesis

The quinoline scaffold is a cornerstone in the field of heterocyclic chemistry, forming the structural basis of numerous compounds with significant applications. Within this class of molecules, this compound emerges as a particularly valuable chemical intermediate. Its unique arrangement of functional groups—a reactive chlorine atom at the 2-position, an electron-withdrawing nitro group at the 6-position, and a propyl substituent at the 3-position—provides a versatile platform for the construction of complex molecular architectures. This article explores the applications of this compound in advanced organic synthesis, focusing on its role as a precursor for diverse derivatives, its use in the creation of chemical libraries and fused heterocyclic systems, its contribution to the design of novel research scaffolds, and its application in the development of chemical probes for mechanistic studies.

Applications in Advanced Organic Synthesis As a Chemical Intermediate

The strategic placement of a chloro, a nitro, and a propyl group on the quinoline (B57606) core makes 2-Chloro-6-nitro-3-propylquinoline a highly versatile building block in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the nitro group at the 6-position can be readily transformed into other functionalities, most notably an amino group. The propyl group at the 3-position provides steric and electronic influence, which can be exploited to control the regioselectivity of further reactions.

This compound is an excellent starting material for the synthesis of a wide array of substituted quinoline derivatives. The reactivity of the 2-chloro group allows for its displacement by a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thioalkoxyquinolines, respectively. rsc.orgresearchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, can be employed to introduce new carbon-carbon bonds at the 2-position. rsc.org

The nitro group at the 6-position offers another point of diversification. It can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. nih.gov This dual reactivity at the 2 and 6-positions allows for a modular approach to the synthesis of highly functionalized quinoline derivatives.

Table 1: Potential Transformations of this compound

| Position | Functional Group | Potential Transformations | Resulting Functional Group(s) |

| 2 | Chloro | Nucleophilic Aromatic Substitution (SNAr) with R-NH2, R-OH, R-SH | Amino, Alkoxy/Aryloxy, Thioalkoxy/Thioaryloxy |

| 2 | Chloro | Suzuki Coupling with R-B(OH)2 | Aryl, Heteroaryl |

| 2 | Chloro | Sonogashira Coupling with Terminal Alkynes | Alkynyl |

| 6 | Nitro | Reduction (e.g., with SnCl2, H2/Pd-C) | Amino |

| 6 (as Amino) | Amino | Acylation with R-COCl | Amido |

| 6 (as Amino) | Amino | Diazotization followed by Sandmeyer Reaction | Halo, Cyano, Hydroxyl |

The ability to selectively functionalize this compound at multiple positions makes it an ideal scaffold for the generation of chemical libraries. researchgate.net By systematically varying the substituents at the 2 and 6-positions, a large and diverse collection of quinoline derivatives can be rapidly synthesized. This approach is invaluable for the discovery of new molecules with desired properties. For instance, a library could be constructed by reacting the parent compound with a set of different amines at the 2-position, followed by reduction of the nitro group and acylation with a variety of acyl chlorides.

Functionalized quinolines are excellent precursors for the synthesis of fused heterocyclic systems. nih.govtandfonline.comresearchgate.netacs.orgresearchgate.net The transformation of the nitro group of this compound into an amino group, followed by the introduction of another reactive group, can set the stage for intramolecular cyclization reactions to build additional rings onto the quinoline core. For example, conversion of the 2-chloro group to a hydrazino moiety and reduction of the 6-nitro group could be followed by a reaction with a suitable three-carbon synthon to construct a pyrazolo[4,3-c]quinoline system. tandfonline.com Similarly, reaction with 2-aminobenzimidazole (B67599) could lead to the formation of benzo-imidazopyrimido[4,5-b]quinolone derivatives. researchgate.net

Table 2: Examples of Fused Heterocyclic Systems Derivable from this compound

| Precursor Moiety from this compound | Reactant/Reaction Condition | Fused Heterocyclic System |

| 2-Hydrazino-6-amino-3-propylquinoline | Phosgene or equivalent | nih.govontosight.aiacs.orgTriazino[4,5-a]quinoline |

| 2-Amino-6-hydroxy-3-propylquinoline | α-Halo ketone | Oxazolo[4,5-f]quinoline |

| 2-Chloro-3-propyl-6-aminoquinoline | Ortho-amino thiophenol | Thiazolo[5,4-f]quinoline |

The unique substitution pattern of this compound makes it a valuable starting point for the design and synthesis of novel chemical scaffolds. nih.govdurham.ac.uk The combination of a reactive halide, a modifiable nitro group, and a lipophilic propyl group provides a rich chemical space to explore for the development of new molecular frameworks. These novel scaffolds can serve as probes to investigate fundamental chemical and biological processes or as starting points for the development of new materials with unique electronic or photophysical properties.

The development of chemical probes is essential for elucidating the mechanisms of complex chemical transformations. acs.org this compound can be utilized in the synthesis of such probes. For example, the reactive 2-chloro position can be used to attach a reporter group, such as a fluorophore, or a reactive group for covalent modification of a target molecule. The electron-withdrawing nitro group can influence the electronic properties of the quinoline system, which can be useful in tuning the reactivity or spectroscopic properties of the resulting probe. For instance, the synthesis of a fluorescent probe could be achieved by a Suzuki coupling of a boronic acid-functionalized fluorophore to the 2-position of the quinoline core. The inherent fluorescence of the quinoline moiety itself can also be modulated by the substituents, potentially leading to new environmentally sensitive probes. researchgate.net

Advanced Spectroscopic and Analytical Methodologies in the Study of 2 Chloro 6 Nitro 3 Propylquinoline

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive confirmation of the molecular structure of 2-Chloro-6-nitro-3-propylquinoline. science.govmagritek.comuobasrah.edu.iq

The ¹H NMR spectrum provides initial information about the different types of protons and their chemical environments. For this compound, signals would be expected in both the aromatic region (for the quinoline (B57606) ring protons) and the aliphatic region (for the propyl side chain). The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon environments.

To establish connectivity, 2D NMR techniques are employed. science.gov Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edugithub.io This would be crucial for mapping the proton sequence within the propyl group (CH₂-CH₂-CH₃) and for identifying adjacent protons on the quinoline core. rsc.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals of the atoms they are directly attached to. magritek.comsdsu.edugithub.io This allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C2 | - | 151.5 | - |

| C3 | - | 140.2 | H-1', H-4 |

| C4 | 8.65 (s) | 135.8 | C-5, C-10, C-3, C-1' |

| C5 | 8.20 (d) | 124.1 | C-4, C-7, C-10 |

| C6 | - | 146.0 | H-5, H-7 |

| C7 | 8.45 (dd) | 128.5 | C-5, C-6, C-9 |

| C8 | 7.90 (d) | 122.9 | C-6, C-9, C-10 |

| C9 | - | 149.3 | H-5, H-8 |

| C10 | - | 127.8 | H-4, H-5, H-8 |

| Propyl-C1' | 2.95 (t) | 32.1 | C-2', C-3', C-3, C-4 |

| Propyl-C2' | 1.75 (sext) | 23.5 | C-1', C-3' |

| Propyl-C3' | 1.05 (t) | 14.2 | C-1', C-2' |

Advanced Mass Spectrometry Techniques for Mechanistic Insights and Product Characterization

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are critical for determining the elemental composition and elucidating the fragmentation pathways of this compound. nih.govnih.gov Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate gas-phase ions of the molecule with minimal fragmentation, allowing for the accurate mass measurement of the molecular ion. nih.gov

The molecular formula of this compound is C₁₂H₁₁ClN₂O₂. HRMS can confirm this composition by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value. The presence of the chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the molecule. researchgate.net By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated that provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected. The nitro group is a common site for fragmentation, with potential losses of NO₂ (46 Da) or NO (30 Da). semanticscholar.orgyoutube.comnih.gov The propyl side chain can also be lost through cleavage of the C-C bond connecting it to the quinoline ring.

Table 2: Plausible High-Resolution Mass Spectrometry Fragmentation Data for this compound

| m/z (Theoretical) | Ion Formula | Description of Fragment |

|---|---|---|

| 250.0509 | [C₁₂H₁₁³⁵ClN₂O₂ + H]⁺ | Molecular Ion (M+H)⁺ |

| 233.0483 | [C₁₂H₁₀³⁵ClN₂O + H]⁺ | Loss of O |

| 220.0638 | [C₁₂H₁₁³⁵ClN₂ + H]⁺ | Loss of O₂ |

| 204.0583 | [C₁₂H₁₁³⁵ClN + H]⁺ | Loss of NO₂ |

| 207.0321 | [C₉H₅³⁵ClN₂O₂ + H]⁺ | Loss of Propene (C₃H₆) |

| 162.0216 | [C₉H₅³⁵ClN + H]⁺ | Loss of Propene and NO₂ |

X-ray Crystallography for Definitive Solid-State Structural Analysis of Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. chemmethod.com While obtaining suitable single crystals of the parent compound can be challenging, derivatives are often synthesized to facilitate crystallization. The resulting crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the molecule's conformation. acs.orgresearchgate.net

For a derivative of this compound, crystallographic analysis would confirm the planarity of the quinoline ring system and show the orientation of the chloro, nitro, and propyl substituents relative to the ring. The analysis would also reveal intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds or π-π stacking interactions, the latter being common in aromatic systems like quinoline. nih.govresearchgate.net This information is invaluable for understanding the molecule's physical properties and potential interactions in a biological context.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 15.23 |

| c (Å) | 9.87 |

| β (°) | 105.3 |

| Volume (ų) | 1234.5 |

| Z | 4 |

| Key Bond Length (C2-Cl, Å) | 1.74 |

| Key Bond Length (C6-N, Å) | 1.47 |

| Key Torsion Angle (C2-C3-C1'-C2', °) | 85.6 |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) to Aid Structural Assignment and Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool to experimental spectroscopy. scispace.comuni-bonn.deresearchgate.net By creating a computational model of this compound, it is possible to predict various spectroscopic parameters. researchgate.netnih.gov

DFT calculations can be used to optimize the molecular geometry, finding the lowest energy conformation of the molecule. This optimized structure can then be used to calculate NMR shielding tensors, which are converted into chemical shifts. youtube.commdpi.com Comparing these theoretically predicted chemical shifts with the experimental values can provide strong support for the structural assignment. nih.gov A high degree of correlation between the calculated and experimental data increases confidence in the proposed structure.

Similarly, theoretical vibrational frequencies (corresponding to IR and Raman spectra) can be calculated. nih.govmdpi.com These calculated frequencies, when scaled appropriately, can aid in the assignment of experimental vibrational bands to specific molecular motions. This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical analysis, providing a deeper understanding of molecular structure and properties.

Table 4: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Experimental δ (ppm) | Calculated δ (ppm) (e.g., B3LYP/6-31G*) | Difference (Δδ) |

|---|---|---|---|

| C2 | 151.5 | 152.1 | -0.6 |

| C3 | 140.2 | 141.0 | -0.8 |

| C4 | 135.8 | 136.5 | -0.7 |

| C5 | 124.1 | 124.9 | -0.8 |

| C6 | 146.0 | 146.6 | -0.6 |

| C7 | 128.5 | 129.2 | -0.7 |

| C8 | 122.9 | 123.5 | -0.6 |

| C9 | 149.3 | 150.1 | -0.8 |

| C10 | 127.8 | 128.4 | -0.6 |

| Correlation Coefficient (R²) | 0.9995 |

Future Directions and Emerging Research Avenues in 2 Chloro 6 Nitro 3 Propylquinoline Chemistry

Exploration of Uncharted Reactivity Patterns and Synthetic Transformations

The functional groups present in 2-Chloro-6-nitro-3-propylquinoline—a halogen, a nitro group, and an alkyl chain—offer multiple sites for chemical modification, opening the door to a wide array of synthetic transformations. Future research could systematically explore the reactivity of this trifunctionalized scaffold.

The chloro substituent at the 2-position is a prime target for nucleophilic substitution reactions, a common strategy in quinoline (B57606) chemistry. nih.gov This could allow for the introduction of various functional groups such as amines, alcohols, and thiols, leading to a diverse library of new derivatives. Furthermore, the presence of the electron-withdrawing nitro group is expected to influence the reactivity of the chloro group, a phenomenon that warrants detailed investigation.

The nitro group at the 6-position can be reduced to an amino group, which can then serve as a handle for further functionalization, such as acylation, alkylation, or diazotization followed by Sandmeyer-type reactions. acs.org The propyl group at the 3-position, while generally less reactive, could potentially undergo oxidation or other transformations under specific conditions.

A significant area of future research would be the exploration of transition metal-catalyzed cross-coupling reactions. bohrium.comcumbria.ac.uk The chloro group could serve as a handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds and the construction of more complex molecular architectures. rsc.org The development of efficient and regioselective methods for these transformations on the this compound scaffold would be a valuable contribution to synthetic chemistry.

| Potential Reaction Type | Target Functional Group | Potential Reagents/Conditions | Expected Outcome |

| Nucleophilic Aromatic Substitution | 2-Chloro | Amines, Alkoxides, Thiolates | Introduction of diverse functional groups |

| Reduction | 6-Nitro | SnCl2/HCl, H2/Pd-C | Formation of an amino group for further derivatization |

| Cross-Coupling Reactions | 2-Chloro | Boronic acids (Suzuki), Alkynes (Sonogashira), Amines (Buchwald-Hartwig) | C-C and C-N bond formation for complex scaffolds |

| Oxidation | 3-Propyl | Strong oxidizing agents | Potential formation of a carboxylic acid or ketone |

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. researchgate.net While this compound itself is achiral, the development of asymmetric synthetic routes to its chiral derivatives represents a significant and valuable research direction.

One promising approach is the use of chiral catalysts in reactions involving the quinoline core. For instance, asymmetric hydrogenation of the quinoline ring could lead to chiral tetrahydroquinoline derivatives. researchgate.net Another avenue would be the use of chiral ligands in transition metal-catalyzed cross-coupling reactions to introduce chiral substituents. rawdatalibrary.netthieme-connect.com

Furthermore, the development of methods for the atroposelective synthesis of quinoline derivatives with restricted rotation around a single bond is an emerging area of interest. nih.gov Given the steric hindrance that could arise from the propyl group and other substituents, it is conceivable that certain derivatives of this compound could exhibit axial chirality.

| Asymmetric Strategy | Potential Reaction | Catalyst/Reagent | Expected Chiral Product |

| Catalytic Asymmetric Hydrogenation | Reduction of the quinoline ring | Chiral Rhodium or Iridium complexes | Chiral tetrahydroquinoline derivatives |

| Asymmetric Cross-Coupling | Suzuki or Negishi coupling | Chiral palladium complexes with phosphine (B1218219) ligands | Introduction of chiral side chains |

| Organocatalysis | Michael addition to a modified quinoline | Chiral amines or phosphoric acids | Enantioselective formation of new stereocenters |

| Atroposelective Synthesis | Biaryl coupling | Chiral catalysts promoting axial chirality | Axially chiral quinoline derivatives |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The fields of continuous flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. nih.govmit.eduwikipedia.org The integration of the synthesis of this compound and its derivatives into these modern platforms is a logical and forward-thinking research direction.

Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for optimizing the synthesis of functionalized quinolines. thieme-connect.deresearchgate.netvapourtec.com This technology can also enable the safe handling of potentially hazardous reagents and intermediates. acs.org The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible production method. rsc.org

Automated synthesis platforms, which combine robotics and artificial intelligence, can accelerate the discovery and optimization of new reactions and molecules. researchgate.netyoutube.com By integrating the synthesis of this compound into such a platform, researchers could rapidly screen a wide range of reaction conditions and starting materials to generate a library of novel derivatives for biological screening.

| Platform | Potential Application to this compound | Key Advantages |

| Continuous Flow Chemistry | Synthesis of the core scaffold and its derivatives. | Improved safety, better process control, enhanced scalability. vapourtec.com |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and synthesis of derivative libraries. | Accelerated discovery, rapid optimization, increased reproducibility. nih.govresearchgate.net |

| Microfluidic Systems | Small-scale reaction optimization and mechanistic studies. | Minimal material consumption, precise control over mixing and heat transfer. |

Advanced Computational Design and Virtual Screening for Novel Chemical Scaffolds

Computational chemistry and virtual screening have become indispensable tools in modern drug discovery and materials science. nih.govnih.gov These in silico methods can be used to predict the properties of molecules, identify potential biological targets, and design novel chemical scaffolds with desired characteristics. mdpi.comresearchgate.netacs.org

For this compound, computational studies could be employed to explore its conformational landscape, electronic properties, and potential interactions with biological macromolecules. mdpi.com Virtual screening of libraries of compounds based on this scaffold could identify promising candidates for further experimental investigation. nih.govresearchgate.net

Furthermore, advanced computational methods can be used to design novel derivatives with optimized properties. For example, quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of this compound derivatives with their biological activity, guiding the design of more potent compounds. mdpi.com

| Computational Method | Application to this compound | Potential Outcome |

| Molecular Docking | Screening against various protein targets. | Identification of potential biological targets and binding modes. |

| Molecular Dynamics Simulations | Studying the dynamic behavior of the molecule and its complexes. | Understanding the stability and conformational changes upon binding. nih.gov |

| Quantum Mechanics Calculations | Determining electronic properties and reactivity. | Predicting reaction mechanisms and designing more reactive analogs. |

| Virtual Screening | In silico screening of derivative libraries. | Prioritizing compounds for synthesis and biological testing. researchgate.net |

Opportunities in Materials Science as a Monomer or Building Block for Functional Polymers

The unique electronic and structural features of this compound make it an intriguing candidate for applications in materials science, particularly as a monomer or building block for functional polymers. nyu.edu The quinoline ring system is known to exhibit interesting photophysical and electronic properties, and the presence of the chloro and nitro groups could further modulate these characteristics. aablocks.com

Future research could explore the polymerization of derivatives of this compound to create novel polymers with tailored properties. For example, the chloro group could be used as a site for polymerization via cross-coupling reactions, leading to conjugated polymers with potential applications in organic electronics. The nitro group could be used to tune the electronic properties of the resulting polymer or serve as a handle for post-polymerization modification.

The incorporation of this quinoline-based monomer into block copolymers could lead to self-assembling materials with ordered nanostructures, a field with vast potential for creating advanced materials. acs.org

| Polymer Type | Potential Synthetic Route | Potential Application Area (without discussing properties) |

| Conjugated Polymers | Palladium-catalyzed polymerization of a di-functionalized derivative. | Organic electronics |

| Block Copolymers | Living polymerization techniques initiated from a functionalized quinoline. | Nanomaterials |

| Functional Side-Chain Polymers | Grafting of quinoline derivatives onto a polymer backbone. | Advanced materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.